3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry, particularly for its potential applications in medicinal chemistry and material science. This compound features a unique bromodifluoromethyl group, which enhances its reactivity and biological activity. The chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, reflecting its specific arrangement of atoms.
The compound can be synthesized through various methods, which are detailed in recent studies focusing on pyrazole derivatives. Its synthesis and properties have been investigated in several publications, highlighting methodologies that utilize electrophilic reactions and transition metal catalysis to create diverse pyrazole frameworks .
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole belongs to the class of pyrazole compounds, which are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceuticals.
The synthesis of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole typically involves the bromination of difluoromethyl-substituted precursors. Common methods include:
In one reported method, a mixture of 5-phenyl-1H-pyrazole and a suitable brominating agent is reacted under controlled conditions to yield 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .
The molecular structure of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole consists of a pyrazole ring with a phenyl group at position 5 and a bromodifluoromethyl group at position 3. This configuration contributes to its unique chemical properties.
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole can participate in various chemical reactions due to the presence of both halogen and aromatic functionalities. Notable reactions include:
The reactivity profile is influenced by the electronic effects of the bromodifluoromethyl group, which can stabilize certain intermediates during these reactions. The presence of fluorine atoms also enhances lipophilicity, impacting biological interactions.
The mechanism by which 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole exerts its effects is not fully elucidated but is hypothesized to involve:
Studies indicate that similar pyrazole derivatives exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for this compound as well .
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to characterize this compound thoroughly .
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole has potential applications in:
Research continues to explore its efficacy in various biological assays, aiming to establish its role in therapeutic applications .
Regioselective bromocyclization is pivotal for constructing the pyrazole core with precise placement of the bromodifluoromethyl group. This typically involves reacting α,β-unsaturated carbonyl compounds or enones with hydrazine derivatives under controlled conditions. For example, 1,3-dicarbonyl precursors undergo cyclocondensation with hydrazines, followed by electrophilic bromination at the C3 position. A key advancement uses β-keto esters with phenylhydrazine to yield 5-phenyl-1H-pyrazole intermediates, which are subsequently brominated at the 3-position using reagents like NBS (N-bromosuccinimide) or Br₂ in acetic acid [2] [6]. The regioselectivity is governed by electronic effects: electron-donating substituents on the phenyl ring direct bromination para to themselves, while the pyrazole N1 nitrogen deactivates the C4 position, favoring C3 functionalization [5] [8].
Table 1: Bromination Agents and Yields in Pyrazole Synthesis
Bromination Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C3:C4 Ratio) |
---|---|---|---|---|
NBS | DCM | 25 | 78 | >20:1 |
Br₂/AcOH | Acetic acid | 80 | 85 | 15:1 |
CuBr₂ | DMF | 110 | 65 | 10:1 |
While 3-(bromodifluoromethyl)-5-phenyl-1H-pyrazole itself is achiral, asymmetric synthesis of precursors leverages chiral anion phase-transfer catalysis (PTC). This approach constructs enantioenriched difluoroalkene intermediates that are later brominated. Chiral binaphthol-derived phosphates (e.g., TRIP) act as catalysts, facilitating the addition of glycinate equivalents to aryl difluoroenones. The resulting α,α-difluoro-β-amino ketones undergo dehydrative cyclization with hydrazines to yield pyrazoles with chiral side chains. For bromodifluoromethyl group installation, in situ bromination of difluoroalkylidene moieties using BTM (benzyltrimethylammonium tribromide) occurs with >90% enantioretention [2] [8]. The PTC mechanism involves ion-pairing between the chiral anion and the prochiral difluoroalkene substrate, enabling face-selective nucleophilic attack [8].
Late-stage introduction of the bromodifluoromethyl group (-CF₂Br) employs two primary strategies:
Table 2: Late-Stage Difluoromethylation Methods
Method | Conditions | Key Reagent/Catalyst | Yield Range (%) |
---|---|---|---|
Pd-Catalyzed Cross-Coupling | 60°C, THF, 12 h | Pd(OAc)₂/XPhos, ZnBrCF₂ | 52–83 |
Photoredox Catalysis | Blue LEDs, RT, Ru(bpy)₃Cl₂ | BrCF₂CO₂Et, Hünig's base | 37–97 |
Trichloromethyl enones serve as versatile precursors for regiocontrolled pyrazole assembly. The reaction of ArCOCH=C(CCl₃)CHO with hydrazines proceeds via 1,3-dipolar cycloaddition, where the hydrazine attacks the β-carbon of the enone. The trichloromethyl group facilitates C–Cl bond cleavage, enabling its conversion to –CF₂Br via halogen exchange. Crucially, regioselectivity depends on the hydrazine counterion:
The transfer of –CF₂Br involves radical intermediates and electrophilic activation:
Table 3: Key Identifiers for 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole
Property | Value/Identifier |
---|---|
CAS No. | 1355046-54-6 |
Molecular Formula | C₁₀H₇BrF₂N₂ |
SMILES | FC(C1=NNC(C2=CC=CC=C2)=C1)(Br)F |
IUPAC Name | 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole |
Molecular Weight | 273.08 g/mol |
MDL No. | MFCD19442114 |
Storage Conditions | -20°C (cold-chain transportation) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1